TC14012

Peptide stability Serum half-life HIV entry inhibition

TC14012 is a 14-residue disulfide-bridged peptidomimetic with verified serum stability—a critical differentiator from the labile parent peptide T140. Its unique dual pharmacology combines potent CXCR4 antagonism (IC50 19.3 nM) with CXCR7 β-arrestin-2 agonism (EC50 350 nM), delivering ~400-fold greater CXCR7 potency than AMD3100. With anti-HIV EC50 of 0.4 nM in MT-4 cytoprotection assays and demonstrated suppression of lung cancer metastasis via the CXCR7/RIPK3/MLKL pathway in vivo, TC14012 is the definitive reagent for discriminating CXCR4- from CXCR7-dependent phenotypes. The Ac-TC14012 scaffold further enables superior [18F] PET tracer development with minimal RBC binding. Choose TC14012 when experimental design demands serum stability, dual-receptor polypharmacology, and validated in vivo efficacy.

Molecular Formula C90H140N34O19S2
Molecular Weight 2066.4 g/mol
Cat. No. B15611473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC14012
Molecular FormulaC90H140N34O19S2
Molecular Weight2066.4 g/mol
Structural Identifiers
InChIInChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62+,63-,64-,65-,66-,67-,68-,69-/m0/s1
InChIKeySGDDHDBBOJNZKY-UXNLHULBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TC14012 Procurement Guide: A Dual-Acting CXCR4 Antagonist and CXCR7 Agonist Peptide for HIV, Oncology, and GPCR Research


TC14012 is a 14-residue disulfide-bridged peptidomimetic [1] that functions as a selective CXCR4 antagonist (IC50 = 19.3 nM in radioligand binding) and simultaneously as a potent CXCR7 (ACKR3) agonist (EC50 = 350 nM for β-arrestin-2 recruitment) [2]. As a serum-stable derivative of the parent peptide T140, TC14012 incorporates dual L-citrulline substitutions at positions 6 and 8 with C-terminal amidation [3]. It belongs to the polyphemusin-derived peptide class and has been extensively characterized in HIV entry inhibition, cancer metastasis, and chemokine receptor pharmacology [4]. Its molecular formula is C90H140N34O19S2 with a molecular weight of approximately 2066.4 g/mol .

Why CXCR4 Antagonists Are Not Interchangeable: The Case for TC14012 Over AMD3100, FC131, T140, and TN14003 in Research Procurement


Despite targeting the same chemokine receptor axis, CXCR4 antagonists exhibit fundamental pharmacological divergence that precludes simple substitution. TC14012 is distinguished by the combination of verified serum stability (absent in T140) [1], ~400-fold higher CXCR7 β-arrestin agonism relative to AMD3100 [2], and the absence of CXCR7 agonism in FC131 [3]. TN14003, while structurally proximate, carries only a single Cit6 substitution versus TC14012's dual Cit6/D-Cit8 modifications, yielding a different selectivity index profile in anti-HIV assays [1]. Substituting any of these analogs without accounting for these differences risks compromising CXCR7-dependent experimental readouts, introducing serum-lability artifacts, or altering the antagonist/agonist balance that defines TC14012's unique polypharmacology.

TC14012 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Informed Procurement


Complete Serum Stability of TC14012 Versus Rapid Degradation of T140

TC14012 demonstrates complete stability upon incubation in feline serum, whereas the parent peptide T140 is rapidly degraded due to cleavage of the C-terminal Arg14 residue, which is indispensable for anti-HIV activity [1]. HPLC analysis confirmed that T140 degrades within hours while TC14012, incorporating Cit6 and D-Cit8 substitutions together with C-terminal amidation, remains fully intact [1].

Peptide stability Serum half-life HIV entry inhibition

CXCR7 β-Arrestin-2 Recruitment: TC14012 is ~400-Fold More Potent Than AMD3100

In a direct comparison using quantitative bioluminescence resonance energy transfer (BRET), TC14012 recruited β-arrestin to CXCR7 with an EC50 of 350 nM, whereas AMD3100 exhibited an EC50 of 140 μM, a ~400-fold potency difference [1]. TC14012's potency at CXCR7 is only ~1 log below that of the natural ligand CXCL12 (EC50 = 30 nM), establishing it as a robust synthetic CXCR7 agonist tool [1].

CXCR7 agonism β-arrestin recruitment GPCR biased signaling

Dual CXCR4 Antagonism/CXCR7 Agonism Versus FC131's Exclusive CXCR4 Antagonism

TC14012 is both a CXCR4 antagonist (IC50 = 19.3 nM) and a CXCR7 agonist (EC50 = 350 nM for β-arrestin-2 recruitment) [1][2]. In contrast, FC131 is a pure CXCR4 antagonist (IC50 = 4.5 nM in [125I]-SDF-1 binding) with no reported CXCR7 agonism [3]. The parent compound T140 similarly lacks CXCR7 agonism; T140's inability to activate CXCR7 was attributed to conformational constraints in its pharmacophore that are relieved in TC14012 through C-terminal amidation [2].

Polypharmacology CXCR4/CXCR7 selectivity Functional selectivity

[18F]FP-Ac-TC14012 PET Tracer: Higher Tumor Uptake and Contrast Than [18F]FB-Ac-TC14012

In a comparative PET imaging study, [18F]FP-Ac-TC14012, derivatized with a 2-fluoropropionate prosthetic group, demonstrated higher CXCR4 affinity, higher tumor uptake, and better tumor-to-background contrast than its 4-fluorobenzoate-conjugated analog [18F]FB-Ac-TC14012 [1]. Both tracers showed minimal blood retention compared to N-terminal 4-F-benzoate analogs, attributed to reduced red blood cell binding [1]. [18F]FP-Ac-TC14012 enabled clear visualization of CXCR4-positive tumor xenografts in mice via microPET [1].

PET imaging CXCR4 expression Tumor targeting

Anti-HIV Activity: TC14012 Matches T140 Potency With Added Serum Stability

TC14012 inhibits CXCR4-mediated HIV-1 infection with an IC50 of 19.3 nM against dual-tropic HIV strain 89.6 in CXCR4-expressing U87 glioblastoma cells and protects MT-4 cells from HIV-induced cytopathogenicity with an EC50 of 0.4 nM [1]. The parent peptide T140 exhibits comparable or slightly superior anti-HIV potency (IC50 ~0.4-0.6 nM in MT-4 assays) but lacks serum stability [2]. Thus TC14012 delivers essentially equivalent antiviral efficacy with the critical added benefit of complete serum stability, enabling sustained activity in serum-containing experimental systems [2].

HIV entry inhibition CXCR4-tropic virus Cytoprotection

High-Impact Application Scenarios for TC14012: Where Its Differentiated Properties Deliver Maximum Research Value


In Vivo HIV-1 Infection Models Requiring Sustained CXCR4 Blockade

TC14012's complete serum stability [1] enables sustained CXCR4 antagonism in animal models, where T140 would be inactivated within hours. Its anti-HIV EC50 of 0.4 nM in MT-4 cytoprotection assays [2] provides potent blockade of CXCR4-tropic viral entry throughout multi-day experimental protocols. Researchers studying X4-HIV-1 entry or CXCR4-dependent viral pathogenesis in serum-containing systems should prioritize TC14012 over the parent peptide T140 or the structurally distinct but CXCR7-weak AMD3100.

Dissecting CXCR4 vs. CXCR7 Contributions in Cancer Metastasis

TC14012's unique dual pharmacology—CXCR4 antagonist with CXCR7 agonist activity [1][2]—makes it the reagent of choice for studies interrogating the relative contributions of each receptor to tumor cell migration and metastasis. Its CXCR7 agonism has been demonstrated to suppress lung cancer metastasis in a mouse hematogenous model by inhibiting endothelial necroptosis via the CXCR7/RIPK3/MLKL pathway [3]. Laboratories comparing TC14012 with FC131 (pure CXCR4 antagonist) can use the pharmacological difference to parse CXCR4-dependent from CXCR7-dependent phenotypes.

Development of CXCR4-Targeted PET Imaging Tracers

The Ac-TC14012 scaffold, when conjugated with [18F]fluoropropionate, yields a PET tracer ([18F]FP-Ac-TC14012) that provides higher tumor uptake and superior tumor-to-background contrast compared to 4-fluorobenzoate conjugates [1]. This scaffold also exhibits minimal blood retention due to reduced red blood cell binding, a distinct advantage over earlier N-terminal 4-F-benzoate T140 analogs [1]. Imaging laboratories developing CXCR4 PET probes should select the Ac-TC14012 peptide backbone for its validated favorable biodistribution profile.

GPCR Signaling Studies of β-Arrestin-Biased CXCR7 Activation

With an EC50 of 350 nM for β-arrestin-2 recruitment to CXCR7—~400-fold more potent than AMD3100 (EC50 140 μM) [1]—TC14012 is the preferred synthetic agonist for studying CXCR7-mediated β-arrestin signaling pathways. Its well-characterized binding mode to CXCR7, elucidated through receptor mutagenesis and molecular modeling [2], enables structure-function studies that are not possible with less potent or less mechanistically defined alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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